3,5-Dimethylphenyl propylcarbamate
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Overview
Description
3,5-Dimethylphenyl propylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a carbamate group attached to a 3,5-dimethylphenyl ring and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl propylcarbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process can be summarized as follows:
Starting Materials: 3,5-dimethylphenyl isocyanate and propylamine.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carbamate derivatives with additional functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
3,5-Dimethylphenyl propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a cholinesterase inhibitor.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl propylcarbamate involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl methylcarbamate: Similar structure but with a methyl group instead of a propyl group.
3,5-Dimethylphenyl ethylcarbamate: Contains an ethyl group instead of a propyl group.
3,5-Dimethylphenyl butylcarbamate: Features a butyl group in place of the propyl group.
Uniqueness
3,5-Dimethylphenyl propylcarbamate is unique due to its specific propyl chain, which influences its physicochemical properties and biological activity. The length and structure of the alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
56613-42-4 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-5-13-12(14)15-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
CSCFLYMHAXGXAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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